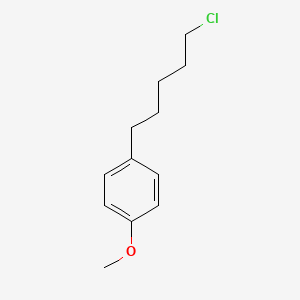

1-(5-Chloropentyl)-4-methoxybenzene

Description

1-(5-Chloropentyl)-4-methoxybenzene is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at the para position and a 5-chloropentyl chain (-CH₂CH₂CH₂CH₂CH₂Cl) at the adjacent position.

Properties

Molecular Formula |

C12H17ClO |

|---|---|

Molecular Weight |

212.71 g/mol |

IUPAC Name |

1-(5-chloropentyl)-4-methoxybenzene |

InChI |

InChI=1S/C12H17ClO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3 |

InChI Key |

WGXCMVCANJECCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloropentyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the alkylation of 4-methoxyphenol with 1,5-dichloropentane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of 1-(5-Chloropentyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropentyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

Reduction Reactions: The benzene ring can undergo hydrogenation to form a cyclohexane derivative.

Common Reagents and Conditions:

Substitution Reactions: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in anhydrous ammonia or DMF.

Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Major Products Formed:

Substitution Reactions: Products include 1-(5-aminopentyl)-4-methoxybenzene, 1-(5-thiopentyl)-4-methoxybenzene, and 1-(5-alkoxypentyl)-4-methoxybenzene.

Oxidation Reactions: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.

Reduction Reactions: The major product is 1-(5-chloropentyl)-4-methoxycyclohexane.

Scientific Research Applications

1-(5-Chloropentyl)-4-methoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of synthetic cannabinoids.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloropentyl)-4-methoxybenzene depends on its specific application. In the context of synthetic cannabinoids, the compound may act as an agonist for cannabinoid receptors (CB1 and CB2) in the central and peripheral nervous systems. The interaction with these receptors can modulate various physiological processes, including pain perception, appetite, and mood. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues

Substituted Methoxybenzenes

1-(2-Chloroethyl)-4-methoxybenzene

- Structure : Benzene with a methoxy group and a shorter 2-chloroethyl chain.

- Key Differences : Reduced chain length (C2 vs. C5) lowers molecular weight (170.64 g/mol vs. ~218.7 g/mol estimated for the target compound) and boiling point (125–128°C at 9.75 mmHg). The shorter chain may decrease lipophilicity and alter biological interactions .

1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene

- Structure : Propargyl-benzyloxy substituent instead of chloropentyl.

- Key Differences : The propargyl group introduces alkyne functionality, enhancing reactivity in click chemistry or cycloaddition reactions. Unlike the inert chloropentyl chain, this group enables covalent bonding with other molecules .

Chloropentyl-Containing Heterocycles

- 5-Chloro THJ 018 ([1-(5-Chloropentyl)-1H-indazol-3-yl]-1-naphthalenyl-methanone) Structure: Indazole core with a 5-chloropentyl chain and naphthoyl group. Key Differences: The indazole and naphthalenyl groups confer affinity for cannabinoid receptors, highlighting how aromatic core variations dictate pharmacological activity. The target compound’s benzene ring lacks this heterocyclic bioactivity profile .

- 5Cl-UR-144 (1-(5-Chloropentyl)-1H-indol-3-ylmethanone) Structure: Indole core with a cyclopropylmethanone group. Key Differences: The indole system and cyclopropane ring enhance metabolic stability compared to simple benzene derivatives, suggesting that the target compound may have different pharmacokinetic properties .

Physical and Chemical Properties

*Estimated properties for the target compound based on structural similarity.

†Category 4: Harmful (e.g., H302, H312, H332).

Key Observations:

- Chain Length Effects : Longer chloropentyl chains likely increase lipophilicity and boiling points compared to shorter analogs like 1-(2-chloroethyl)-4-methoxybenzene .

- Toxicity: Limited data exist for the target compound, but chlorinated alkylbenzenes often exhibit moderate acute toxicity, necessitating careful handling .

Reactivity and Stability

- Oxidation Pathways : Methoxybenzenes with alkyl chains (e.g., 1-methoxy-4-(1-methylethyl)benzene) undergo free-radical oxidation to form hydroperoxides and ketones. The chloropentyl group in the target compound may stabilize intermediates or alter reaction rates compared to tert-butyl or propargyl substituents .

- Thermal Stability : Compounds like 1-(allyloxy)-4-methoxybenzene decompose at high temperatures (>180°C), but prenyl or chloropentyl groups might lower decomposition thresholds due to weaker C-Cl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.